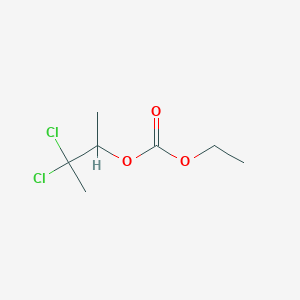![molecular formula C11H8S5 B14307874 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- CAS No. 111082-47-4](/img/structure/B14307874.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-: is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes . This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione framework. The reaction conditions often include the use of lithium diisopropylamide for lithiation, followed by the addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- undergoes various chemical reactions, including:
Electrophilic Halogenation: The compound reacts with halogens such as chlorine and fluorine to form halogenated derivatives.
Coupling Reactions: It can undergo self-coupling or cross-coupling with similar compounds to form new tetrathiafulvalenes.
Common Reagents and Conditions:
Halogenation: Reagents like sulfuryl chloride (SO2Cl2), Selectfluor, and xenon difluoride (XeF2) are commonly used.
Coupling: Triethyl phosphite is often used in coupling reactions.
Major Products:
Halogenated Derivatives: Monochloro, dichloro, and monofluoro derivatives.
Tetrathiafulvalenes: New tetrathiafulvalenes formed through coupling reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- exerts its effects is primarily related to its electronic structure. The sulfur atoms in the heterocyclic ring contribute to its electron-donating properties, making it a valuable component in electronic materials. The compound can participate in electron transfer processes, which are crucial for its function in organic electronics .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
111082-47-4 |
|---|---|
Fórmula molecular |
C11H8S5 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
5-phenyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C11H8S5/c12-11-15-9-10(16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
KAZNFIJVLOEIFR-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=C(S1)SC(=S)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
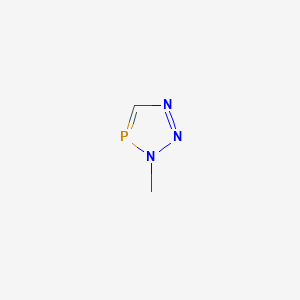
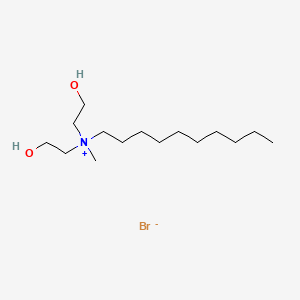
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
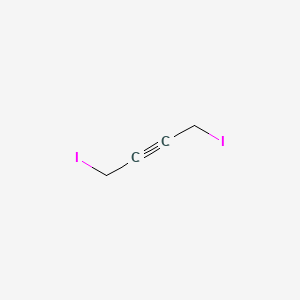

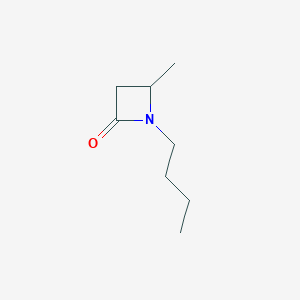
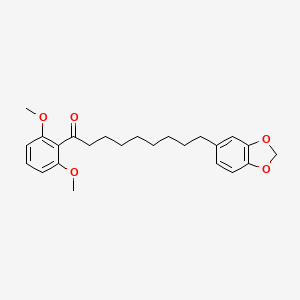
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
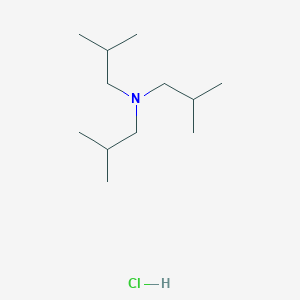

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
